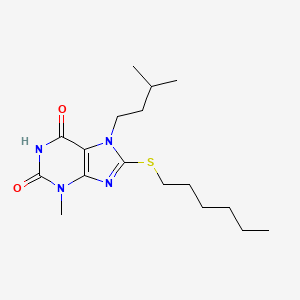
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of receptors, which are involved in various physiological and pathological processes in the body. MRS2179 has been widely studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and cancer.
Mechanism Of Action
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as ATP and ADP. The P2Y1 receptor is widely expressed in various tissues, including platelets, neurons, and cancer cells. Activation of the P2Y1 receptor leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to various physiological and pathological effects.
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione binds to the P2Y1 receptor with high affinity and blocks the binding of nucleotides to the receptor, thereby inhibiting its activation. This leads to the inhibition of downstream signaling pathways, such as the PLC pathway, and ultimately leads to the inhibition of platelet aggregation, tumor growth, and metastasis.
Biochemical And Physiological Effects
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been shown to have several biochemical and physiological effects. One of the most important effects is the inhibition of platelet aggregation, which is a key step in the formation of blood clots. 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been shown to inhibit platelet aggregation in vitro and in vivo, both in animal models and in humans (Hechler et al., 1998; Gachet et al., 2001). This makes it a potential drug candidate for the prevention and treatment of thrombotic disorders.
In addition to its effects on platelets, 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has also been shown to inhibit tumor growth and metastasis in several types of cancer cells. This effect is mediated by the inhibition of several intracellular signaling pathways, such as the PLC pathway, which are involved in tumor growth and metastasis (Burnstock et al., 2014).
Advantages And Limitations For Lab Experiments
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and specificity for the P2Y1 receptor, which makes it a useful tool for studying the function and regulation of this receptor. Moreover, 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been extensively studied in various experimental systems, including in vitro assays, animal models, and clinical trials, which makes it a well-characterized compound.
However, 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione also has several limitations. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in some experimental systems. Moreover, 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been shown to have off-target effects on other purinergic receptors, such as the P2X1 receptor, which can complicate the interpretation of some experimental results (Gachet et al., 2001).
Future Directions
For the study of 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione include the development of 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione-based therapies for thrombotic disorders and cancer, and the development of more selective and potent P2Y1 receptor antagonists.
Synthesis Methods
The synthesis of 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione involves several steps, including the protection of the nitrogen atoms, the introduction of the hexylsulfanyl and 3-methyl-butyl groups, and the deprotection of the nitrogen atoms. The final product is obtained through purification by column chromatography. The synthesis of 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been described in detail in several publications, including the original paper by Abbracchio et al. (1997).
Scientific Research Applications
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of thrombosis, a condition in which blood clots form in the blood vessels, leading to potentially life-threatening complications such as heart attack and stroke. 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been shown to inhibit platelet aggregation, a key step in the formation of blood clots, both in vitro and in vivo (Abbracchio et al., 1997; Hechler et al., 1998). This makes it a potential drug candidate for the prevention and treatment of thrombotic disorders.
In addition to thrombosis, 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has also been studied for its potential applications in cancer. The P2Y1 receptor has been shown to play a role in tumor growth and metastasis, and 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been shown to inhibit these processes in several types of cancer cells (Burnstock et al., 2014). Moreover, 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical studies (Burnstock et al., 2014). These findings suggest that 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione may have potential as a cancer therapy.
properties
IUPAC Name |
8-hexylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-11-24-17-18-14-13(21(17)10-9-12(2)3)15(22)19-16(23)20(14)4/h12H,5-11H2,1-4H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUYOIPVFDWJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2914410.png)
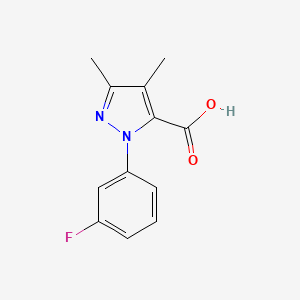
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2914412.png)
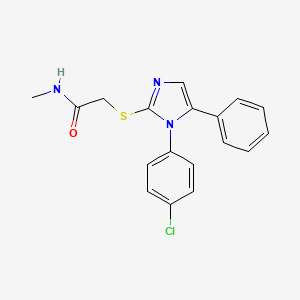
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2914415.png)
![1-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2914416.png)
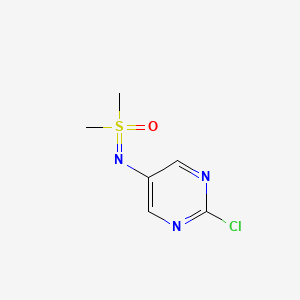
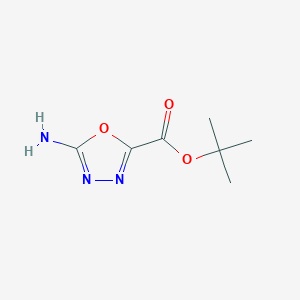
![2-[(4-chlorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2914421.png)
![(3Ar,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B2914425.png)
![N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2914426.png)
![1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2914429.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2914431.png)
